molecular formula C9H8ClNOS B2445661 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one CAS No. 338417-75-7

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B2445661
CAS No.: 338417-75-7
M. Wt: 213.68
InChI Key: LDYVOKFMSSZZHH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-chlorophenyl group

Scientific Research Applications

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1,3-thiazolidin-4-one
  • 3-(4-Methylphenyl)-1,3-thiazolidin-4-one
  • 3-(4-Nitrophenyl)-1,3-thiazolidin-4-one

Uniqueness

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity, biological activity, and overall stability compared to other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYVOKFMSSZZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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